1-Fluoro-2,3-dimethyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2,3-dimethyl-4-nitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-2,3-dimethyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The nitration of 2,3-dimethylfluorobenzene with nitric acid in the presence of sulfuric acid is a common method. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2,3-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines and thiols.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Strong oxidizers like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Aminofluorobenzene: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of methyl groups.
Scientific Research Applications
1-Fluoro-2,3-dimethyl-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-fluoro-2,3-dimethyl-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The pathways involved often include nucleophilic aromatic substitution and redox processes .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2,4-dinitrobenzene: Known for its use in protein sequencing and as a reagent in biochemical assays.
1-Fluoro-2,5-dimethoxy-4-nitrobenzene:
1-Fluoro-4-nitrobenzene: Utilized in various organic synthesis reactions.
Uniqueness
The presence of both electron-donating methyl groups and an electron-withdrawing nitro group creates a compound with distinct electronic properties, making it valuable for targeted chemical synthesis and research applications .
Properties
IUPAC Name |
1-fluoro-2,3-dimethyl-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDMIZKOJPVEIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641030 |
Source
|
Record name | 1-Fluoro-2,3-dimethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-87-4 |
Source
|
Record name | 1-Fluoro-2,3-dimethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethyl-4-fluoronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.